molecular formula C14H13FN2O3 B6626674 (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone

(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone

Cat. No.: B6626674
M. Wt: 276.26 g/mol
InChI Key: OCEJYPDTCQOGBX-UHFFFAOYSA-N
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Description

(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a complex organic compound that features a benzoxazepine ring fused with a fluoro substituent and an oxazole ring

Properties

IUPAC Name

(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-9-7-13(20-16-9)14(18)17-5-6-19-12-4-2-3-11(15)10(12)8-17/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJYPDTCQOGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCOC3=C(C2)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazepine core, which can be synthesized through a cyclization reaction involving an ortho-fluorophenol and an appropriate amine under acidic conditions. The oxazole ring is then introduced via a condensation reaction with a suitable precursor, such as a nitrile or an ester, in the presence of a base.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent. Studies are conducted to understand its efficacy and safety in preclinical models.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoro substituent enhances its binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
  • (6-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone

Uniqueness

Compared to its analogs, (6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone exhibits unique properties due to the presence of the fluoro group. This substituent can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.

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